N-(Guanosin-8-yl)-2-aminofluorene
Description
Structure
3D Structure
Properties
CAS No. |
40762-21-8 |
|---|---|
Molecular Formula |
C23H22N6O5 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-amino-8-(2-amino-9H-fluoren-9-yl)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C23H22N6O5/c24-9-5-6-11-10-3-1-2-4-12(10)15(13(11)7-9)19-26-16-20(27-23(25)28-21(16)33)29(19)22-18(32)17(31)14(8-30)34-22/h1-7,14-15,17-18,22,30-32H,8,24H2,(H3,25,27,28,33)/t14-,15?,17-,18-,22-/m1/s1 |
InChI Key |
WULYBXFRWOMXMT-FUUWHPIJSA-N |
Isomeric SMILES |
C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)C4=NC5=C(N4[C@H]6[C@@H]([C@@H]([C@H](O6)CO)O)O)N=C(NC5=O)N |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)C4=NC5=C(N4C6C(C(C(O6)CO)O)O)N=C(NC5=O)N |
Origin of Product |
United States |
Structural and Conformational Impact of N Guanosin 8 Yl 2 Aminofluorene on Dna
Adduct-Induced Distortions of the DNA Double Helix
The formation of the G-C8-AF adduct leads to considerable distortions in the regular B-form of the DNA double helix. Unlike the unmodified DNA structure, the presence of the bulky fluorene (B118485) ring system disrupts normal base stacking and pairing. Research indicates that adducts at the C8 position of guanine (B1146940) can cause major conformational changes, leading to localized regions of denaturation in the double-stranded helix nih.gov. This distortion is a critical factor for the recognition and processing by DNA repair machinery nih.gov. The type and extent of this distortion are not uniform and are heavily dependent on the conformational state adopted by the adduct, which can range from minor perturbations to significant structural rearrangements involving base displacement and helix bending nih.govnih.gov.
Conformational Polymorphism of the N-(Guanosin-8-yl)-2-aminofluorene Moiety
The G-C8-AF adduct exhibits remarkable conformational flexibility within the DNA duplex. This polymorphism is a key feature of its interaction with DNA and is primarily characterized by the orientation of the modified guanosine (B1672433) and the placement of the fluorene ring relative to the DNA helix nih.govnih.gov.
A fundamental aspect of the G-C8-AF adduct's conformational identity is the torsion angle around the N-glycosidic bond, which connects the guanine base to the deoxyribose sugar. In standard B-DNA, all bases are in the anti conformation. However, the bulky fluorene moiety at the C8 position creates steric hindrance with the sugar-phosphate backbone, strongly favoring a syn conformation for the modified guanosine nih.govnih.gov. This rotation places the fluorene ring away from the deoxyribose and positions it within one of the DNA grooves nih.gov. While the syn conformation is predominant, the energetic landscape is complex, and the adduct's flexibility allows for dynamic interplay between different states. Adducts in the syn-conformation are thought to induce greater distortion in the DNA, potentially making them more susceptible to recognition and excision by repair enzymes nih.gov.
When the G-C8-AF modified guanine remains within the helix and paired with its complementary cytosine, it can exist in a sequence-dependent equilibrium between two principal conformations: the B-conformer and the S-conformer nih.govnih.gov.
S-conformer (Stacked): This conformation involves a more significant distortion. The modified guanine is displaced from its normal stacked position within the helix, and the fluorene ring intercalates into the DNA base stack, leading to a "base-displaced stacked" structure. The complementary cytosine is also displaced. This conformation disrupts the Watson-Crick base pairing at the modification site nih.govnih.gov.
The exchange between these two forms occurs in the millisecond time range, indicating a dynamic equilibrium nih.gov.
| Conformer | Fluorene Ring Position | Guanine Position | Base Pairing |
| B-conformer | Major Groove | Within the helix | Maintained |
| S-conformer | Intercalated into the base stack | Displaced from the helix | Disrupted |
Sequence Context Effects on this compound DNA Conformation
The equilibrium between the B- and S-conformers is not intrinsic to the adduct alone but is highly sensitive to the local DNA sequence context nih.govnih.gov. The bases flanking the modified guanine play a crucial role in determining the preferred conformation. For instance, studies within the NarI recognition sequence (5'-GGCGCC-3'), a known hotspot for mutations induced by aminofluorene, have shown that the position of the adduct within the sequence dictates the conformational outcome. When the G-C8-AF adduct is placed at the G1 or G2 positions, it tends to favor the external, B-type conformation. However, when placed at the G3 position, an equal mixture of both B and S conformers is observed nih.gov.
This sequence dependence highlights that next-nearest neighbors can influence the energetic favorability of one conformation over the other, thereby modulating the structural and biological outcome of the DNA damage nih.gov. The nature of the flanking bases can affect stacking interactions and local helix stability, tipping the balance of the conformational equilibrium nih.gov.
Advanced Spectroscopic and Structural Biology Characterization
Elucidating the complex structural landscape of G-C8-AF modified DNA has required sophisticated biophysical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a particularly powerful tool.
NMR spectroscopy provides atomic-level insights into the structure and dynamics of molecules in solution, making it ideal for studying DNA adduct conformations. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), have been instrumental in characterizing G-C8-AF adducts nih.gov.
Furthermore, NMR has been used to assign the signals of the aminofluorene ring protons and the DNA base and sugar protons, allowing for a detailed reconstruction of the adduct's structure within the DNA duplex nih.gov. Dynamic NMR analysis has also been employed to study the kinetics of the interconversion between different conformers, such as the B- and S-forms nih.gov.
| NMR Technique | Information Obtained | Key Findings for G-C8-AF Adducts |
| NOESY | Internuclear distances (through-space interactions) | Confirmed syn glycosidic torsion angle at the modified guanine. Revealed the proximity of the fluorene ring to the DNA grooves. |
| COSY | Scalar coupling (through-bond interactions) | Aided in the assignment of sugar and base protons within the DNA strands. |
| Dynamic NMR | Rates of conformational exchange | Characterized the equilibrium between the B-type and stacked (S) conformers, showing an exchange in the millisecond range. |
X-ray Crystallography of Adducted DNA
These studies have revealed that the dG-C8-AF adduct does not adopt a single, fixed conformation but rather exists as a mixture of several distinct structures. The conformational heterogeneity of the dG-C8-AF adduct is a key feature of its interaction with DNA. Three major conformational families have been described:
S-type (Stacked) Conformer: This conformation involves a more significant distortion. The modified guanine is displaced from its normal position in the base stack and adopts a syn glycosidic bond orientation. nih.gov The planar fluorene ring then intercalates, or "stacks," into the DNA helix, occupying the space vacated by the displaced guanine base. nih.govresearchgate.net This leads to a localized disruption of the DNA backbone and helix unwinding.
W-type (Wedged) Conformer: In the wedged conformation, the modified guanine is also in the syn orientation, but the aminofluorene moiety is wedged into the minor groove of the DNA helix. nih.gov This causes a significant local distortion and bending of the DNA helix.
The distribution among these conformers is dynamic and can be influenced by the local DNA sequence context, temperature, and the presence of mismatched bases opposite the adduct. nih.govnih.gov This conformational flexibility is believed to play a crucial role in the adduct's biological consequences, including its ability to be bypassed by DNA polymerases, which can lead to mutations. nih.gov
Circular Dichroism (CD) Spectroscopy for Conformational Analysis
Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique used to analyze the secondary structure of macromolecules like DNA. researchgate.netresearchgate.net CD measures the differential absorption of left and right-handed circularly polarized light, which is highly sensitive to the helical arrangement of the DNA bases. researchgate.net Different DNA conformations, such as B-DNA, A-DNA, and Z-DNA, have distinct and characteristic CD spectra. mdpi.comnih.gov
B-DNA , the canonical right-handed helix, typically shows a positive band around 275-280 nm and a negative band around 245-250 nm. mdpi.com
Z-DNA , a left-handed helix, exhibits an inverted spectrum with a negative band near 290 nm and a positive band around 260 nm. mdpi.comnih.gov
The formation of the this compound adduct induces significant changes in the CD spectrum of DNA, reflecting the conformational perturbations caused by the bulky fluorene ring. The nature of these spectral changes provides valuable information about the type of structural distortion.
Studies have shown that the covalent binding of 2-aminofluorene (B1664046) to guanine can disrupt the normal B-DNA structure and, in some sequence contexts, can even induce a transition towards a Z-DNA-like conformation. tandfonline.com This is often characterized by a decrease in the positive CD band at ~280 nm and an increase in negative ellipticity near 290 nm.
A particularly insightful application of CD is the use of Induced Circular Dichroism (ICD) . The fluorene molecule itself is not chiral and therefore not CD-active. However, when it binds to the chiral DNA, it produces a CD signal in its absorption range (290-360 nm). The sign and intensity of this ICD signal are sensitive markers for the specific conformation of the adduct. nih.gov Research has established a correlation between the ICD signal and the B, S, and W conformers: nih.gov
A negative ICD in the 290-360 nm region is characteristic of the B-type conformer , where the fluorene is in the major groove.
An ICD signal that is very weak or near the baseline suggests an S-type (stacked) conformation .
An intense positive ICD in the same wavelength range is a strong indicator of the W-type (wedged) conformer , with the fluorene positioned in the minor groove.
The following table summarizes the findings from a study that used ICD to probe the conformational heterogeneity of various dG-C8-AF adducted DNA duplexes.
| DNA Duplex | Dominant Conformer(s) | ICD Signal (290-360 nm) | Conformational Interpretation |
| Duplex I | W (85%), S/B (15%) | Intense Positive | Predominantly Wedged (W) conformer |
| Duplex II | S (70%), B (30%) | Positive (less intense than I) | Mixture with significant Stacked (S) character |
| Duplex III | W | Positive | Wedged (W) conformer |
| Duplex IV | S (53%), B (47%) | Low Ellipticity (near baseline) | Approximately equal mixture of Stacked (S) and B-type |
| Duplex V | B (83%), S (17%) | Negative | Predominantly B-type conformer |
Table based on data from reference nih.gov.
These findings demonstrate that CD and ICD spectroscopy are invaluable tools for characterizing the complex structural landscape of DNA modified by the this compound adduct, providing crucial links between specific conformations and their biophysical signatures. nih.gov
Mechanisms of Dna Replication Bypass and Translesion Synthesis Tls of N Guanosin 8 Yl 2 Aminofluorene Adducts
Interaction with Replicative DNA Polymerases
High-fidelity replicative DNA polymerases, responsible for the bulk of genomic replication, are generally unable to accommodate bulky DNA adducts like dG-C8-AF within their tightly constrained active sites. jmordoh.com.ar This leads to a halt in the progression of the replication machinery, a phenomenon known as polymerase stalling.
The dG-C8-AF adduct is a potent blocker of high-fidelity DNA polymerases. Studies using enzymes such as the Klenow fragment of E. coli DNA polymerase I (Pol I Kf) and a modified T7 DNA polymerase (Sequenase) have demonstrated that these enzymes terminate DNA synthesis before encountering the lesion. nih.gov The significant distortion of the DNA helix caused by the C-8 adduct is a primary reason for this stalling. nih.gov While some bypass may occur, the efficiency is extremely low compared to replication on an undamaged template. nih.gov This stalling of the replicative polymerase at the site of the lesion is a critical signal that initiates the switch to a more specialized TLS polymerase. nih.govjmordoh.com.ar
When high-fidelity polymerases encounter a dG-C8-AF adduct, DNA synthesis is predominantly terminated one nucleotide before the lesion. However, the exact pattern of termination can vary depending on the specific polymerase and the sequence context. Research has shown differences in the termination patterns generated by Sequenase and E. coli Pol I (Kf) on the same dG-C8-AF-containing template, indicating that even among replicative polymerases, the precise interaction with the adduct can differ. nih.gov Some dG-C8-AF adducts produce strong, distinct termination bands in sequencing gels, highlighting their potent ability to arrest primer elongation. nih.gov
| Polymerase | Termination Pattern | Reference |
| Modified T7 Polymerase (Sequenase) | Terminates synthesis before the lesion; pattern differs from Pol I (Kf). | nih.gov |
| E. coli Polymerase I (Kf) | Terminates synthesis before the lesion; pattern differs from Sequenase. | nih.gov |
Role of Y-family DNA Polymerases in N-(Guanosin-8-yl)-2-aminofluorene Bypass
When a replicative polymerase stalls at a lesion like dG-C8-AF, a polymerase switching event occurs, recruiting specialized TLS polymerases. nih.govjmordoh.com.ar The Y-family of DNA polymerases, which includes polymerases η (eta), ι (iota), and κ (kappa), are central to this process. researchgate.net These polymerases are characterized by low fidelity on undamaged DNA but possess a more open active site that can accommodate distorted or bulky template bases. researchgate.netnih.gov In eukaryotes, this switching process is often mediated by the post-translational ubiquitination of the Proliferating Cell Nuclear Antigen (PCNA), which acts as a sliding clamp and platform for polymerase recruitment. nih.govjmordoh.com.arnih.govnih.gov
The efficiency and fidelity of TLS past the dG-C8-AF adduct vary significantly among different specialized polymerases. Each Y-family polymerase exhibits distinct preferences for the types of lesions they can bypass and the nucleotides they incorporate. researchgate.net
DNA Polymerase β (Pol β): While primarily a base excision repair polymerase, Pol β can incorporate nucleotides opposite a related adduct, N-guanin-8-yl-acetyl-2-aminofluorene. It demonstrates relative specificity, inserting mainly the correct nucleotide, dCTP, opposite the lesion. nih.gov Like other specialized polymerases, its efficiency can be influenced by factors such as the presence of different metal ions in the active site. nih.govnih.gov
DNA Polymerase η (Pol η): Pol η is known for its remarkable ability to perform error-free bypass of certain lesions, such as UV-induced cyclobutane (B1203170) pyrimidine (B1678525) dimers. jmordoh.com.ar However, when faced with other bulky adducts, its fidelity can be compromised. For adducts structurally similar to dG-C8-AF, such as benzo[a]pyrene-dG, Pol η can perform mutagenic bypass by inserting dATP. nih.gov
Dpo4: Dpo4 is a Y-family polymerase from Sulfolobus solfataricus that serves as a model for TLS studies. Its fidelity is generally low and can be further reduced by the substitution of Mg2+ with Mn2+ ions in the active site, which increases the efficiency of misincorporation. nih.gov
The ability of Y-family polymerases to bypass bulky adducts stems from their unique structural features. researchgate.net Unlike high-fidelity polymerases, they have a less structured active site and lack the extensive interactions with the nascent base pair that enforce geometric selection. nih.gov This architectural flexibility allows the polymerase to accommodate a template strand containing a bulky, helix-distorting adduct like dG-C8-AF. nih.gov
The interaction is not just between the polymerase and the DNA. In eukaryotes, the interaction with PCNA is critical. TLS polymerases like Pol η, ι, and κ possess noncanonical PCNA-interacting protein box (PIP-box) sequences. nih.govnih.gov Structural studies of PCNA bound to peptides from these polymerases reveal that each interacts with PCNA in a unique manner, distinct from how replicative polymerases bind. nih.govnih.gov These specific interactions are thought to be crucial for the recruitment of the correct TLS polymerase to a stalled replication fork to handle a particular type of DNA damage. nih.gov
Nucleotide Misincorporation Frequencies Opposite this compound
Translesion synthesis past the dG-C8-AF adduct is an inherently mutagenic process. The primary mutations observed are single-base substitutions and frameshift mutations.
Analysis of the mutations resulting from in vitro synthesis by a modified T7 polymerase on a template containing dG-C8-AF revealed a high frequency of two specific types of errors: nih.gov
-1 Deletions: A prevalence of single-nucleotide deletions, particularly at the site of the guanine (B1146940) adduct.
G→T Transversions: The misincorporation of adenine (B156593) (A) opposite the adducted guanine (G), leading to a G-to-T transversion mutation in subsequent rounds of replication.
Studies with the related N-acetyl-2-aminofluorene (AAF) adduct show that different polymerases have different misincorporation preferences. While Pol β tends to insert the correct base (C), E. coli Pol I and Pol α can misincorporate adenine (A) opposite the lesion, a tendency that is enhanced in the presence of manganese ions. nih.gov
| Mutation Type | Polymerase(s) | Frequency/Observation | Reference |
| -1 Deletion (at G) | Modified T7 Polymerase | Preponderance observed | nih.gov |
| G→T Transversion | Modified T7 Polymerase | Preponderance observed | nih.gov |
| A Misincorporation | E. coli Pol I (Kf), Pol α (with AAF adduct) | Occurs, enhanced by Mn2+ | nih.gov |
| C Incorporation | E. coli Pol I (Kf), Pol α, Pol β (with AAF adduct) | Preferential incorporation by Pol β | nih.gov |
Influence of DNA Sequence Context on Translesion Synthesis Outcomes
The fidelity and efficiency of translesion synthesis (TLS) past the this compound (dG-C8-AF) adduct are significantly modulated by the local DNA sequence context. Research using site-specifically modified oligodeoxynucleotides in simian kidney (COS-7) cells has demonstrated that the base positioned 5' to the dG-C8-AF lesion plays a critical role in determining the mutational outcome. nih.gov
When the 5' flanking base is a cytosine (C), adenine (A), or thymine (B56734) (T), the bypass of the dG-C8-AF adduct is relatively accurate, with the correct nucleotide, deoxycytidine monophosphate (dCMP), being predominantly incorporated opposite the lesion. In these contexts, the misincorporation frequency of deoxyadenosine (B7792050) monophosphate (dAMP) and deoxythymidine monophosphate (dTMP) is low, ranging from 2-4%. nih.gov
These findings underscore that the DNA sequence immediately surrounding a dG-C8-AF lesion is a key determinant of its biological consequences. The conformational flexibility of the adduct within different sequence environments likely influences its interaction with TLS polymerases, thereby dictating the choice of the incoming nucleotide and the ultimate fidelity of DNA replication.
Table 1: Influence of 5' Flanking Base on the Mutational Frequency of dG-C8-AF in COS-7 Cells
| 5' Flanking Base (N) in 5'-NX-3' sequence | Overall Mutational Frequency (%) | Predominant Mutation | Reference |
|---|---|---|---|
| C | Low (2-4% misincorporation) | Correct incorporation (dCMP) | nih.gov |
| A | Low (2-4% misincorporation) | Correct incorporation (dCMP) | nih.gov |
| T | Low (2-4% misincorporation) | Correct incorporation (dCMP) | nih.gov |
| G | High (11-70%) | G→T transversion (up to 59%) | nih.gov |
Data derived from studies in COS-7 cells with dG-C8-AF placed in a specific oligonucleotide sequence.
Comparative Analysis of this compound versus N-(Guanosin-8-yl)-2-acetylaminofluorene Bypass Mechanisms
The structural difference between this compound (dG-C8-AF) and its acetylated counterpart, N-(Guanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), leads to distinct conformational preferences of the adducted guanine and, consequently, to different translesion synthesis (TLS) pathways and mutational outcomes.
The dG-C8-AF adduct is more flexible and can exist in equilibrium between the syn and anti conformations. This flexibility allows for bypass by certain DNA polymerases, often resulting in base substitutions. Studies have shown that polymerases with low 3'→5' exonuclease activity, such as the modified T7 DNA polymerase Sequenase, can readily bypass the dG-C8-AF lesion. nih.gov The primary mutations induced by dG-C8-AF are G→T transversions, with some G→A transitions also observed. nih.govnih.gov The ability of a polymerase to bypass the lesion is dependent on its capacity to extend from the nucleotide inserted opposite the adduct, a step that is often rate-limiting. nih.gov
In contrast, the bulky acetyl group of the dG-C8-AAF adduct forces the adducted guanine into a stable syn conformation. This rigid conformation is a strong block to replicative DNA polymerases. nih.gov The bypass of dG-C8-AAF is a more complex process that often involves specialized TLS polymerases and frequently results in frameshift mutations, particularly -1 and -2 deletions in repetitive sequences. nih.govnih.gov
The mechanism for dG-C8-AAF-induced frameshifts often involves a "slipped mispairing" model. After a nucleotide (often dCMP) is inserted opposite the lesion, the primer can slip back one or two bases in a repetitive sequence, leading to a deletion in the newly synthesized strand. nih.gov The Y-family polymerase, DNA polymerase η (Pol η), has been shown to bind to DNA containing the dG-C8-AAF adduct. nih.gov Furthermore, the bypass of dG-C8-AAF often requires a two-polymerase mechanism. For instance, in yeast, DNA polymerase ζ (Pol ζ) and Rev1 work in concert to bypass the dG-C8-AAF adduct, with Rev1 stimulating the activity of Pol ζ. nih.gov Pol ζ is particularly adept at extending from distorted primer termini, a common feature of TLS. nih.gov
The influence of the 5' flanking base also differs between the two adducts. While a 5'-G significantly enhances the mutagenicity of dG-C8-AF, for dG-C8-AAF, high mutational frequencies (18-23%) are observed when G or T is in the 5' position, with a lower frequency (11%) when C is the 5' neighbor. nih.gov
Table 2: Comparative Mutational Outcomes and Bypass Features of dG-C8-AF and dG-C8-AAF
| Feature | This compound (dG-C8-AF) | N-(Guanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) |
|---|---|---|
| Predominant Conformation | syn / anti equilibrium | Predominantly syn |
| Primary Mutational Outcome | Base substitutions (mainly G→T) nih.govnih.gov | Frameshift deletions (-1, -2) nih.govnih.gov |
| Bypass by Replicative Pols | Can be bypassed by some polymerases with low proofreading activity nih.gov | Strong block nih.gov |
| Key TLS Polymerases Implicated | Polymerases with low 3'→5' exonuclease activity (e.g., Sequenase) nih.gov | Pol η, Pol ζ, Rev1 nih.govnih.gov |
| Influence of 5'-G Context | Dramatically increases mutational frequency (up to 70%) nih.gov | High mutational frequency (18-23%) nih.gov |
Mutagenic Consequences and Mechanisms Induced by N Guanosin 8 Yl 2 Aminofluorene
Spectrum of Mutations Induced by N-(Guanosin-8-yl)-2-aminofluorene Adducts
The presence of dG-C8-AF and its acetylated counterpart, N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), in the DNA template leads to a characteristic spectrum of mutations, primarily consisting of base substitutions and frameshifts.
A hallmark of the mutagenicity of aminofluorene-derived adducts is the high frequency of base substitution mutations, particularly G→T transversions. nih.govnih.gov When DNA polymerases encounter a dG-C8-AF or dG-C8-AAF adduct, the damaged guanine (B1146940) can mispair with adenine (B156593) during replication. This misincorporation, if not corrected, results in a G·C to T·A transversion in the subsequent round of DNA replication.
Studies using shuttle vectors in mammalian cells have demonstrated that both dG-C8-AF and dG-C8-AAF adducts promote G→T transversions. nih.gov In bacterial systems, such as Salmonella typhimurium, analysis of mutations induced by 2-acetylaminofluorene (B57845) (2-AAF) at the hisG46 allele revealed that base substitutions were predominantly G·C→T·A transversions, accounting for 86% of such events. nih.gov The remaining base substitutions were G·C→A·T transitions (14%). nih.gov This strong bias towards G→T transversions is a key feature of the mutagenic signature of C8-guanine adducts formed by aminofluorenes.
In addition to base substitutions, dG-C8-AF adducts are potent inducers of frameshift mutations, which involve the insertion or deletion of one or more nucleotides. The most commonly observed frameshift mutations are deletions of one or two bases. nih.govnih.gov
-1 Deletions: In some experimental systems, a preponderance of -1 deletions at guanine residues has been observed. nih.gov
-2 Deletions: A particularly significant mutational event is the induction of a two-base-pair deletion (-2). Studies in Salmonella typhimurium have identified a hotspot for these deletions within the sequence 5'-CGCGCGCG-3' in the hisD3052 allele. nih.gov Similarly, in E. coli, the NarI restriction site (5'-GGCGCC-3') is a hotspot for -2 (GC) deletions when the guanine is modified by aminofluorene. nih.gov
These frameshift mutations are often explained by models involving slipped mutagenic intermediates during DNA replication. nih.govnih.gov
| Mutation Type | Specific Alteration | Frequency/Observation | Target Sequence Example |
| Base Substitution | G→T Transversion | Predominant substitution; 86% of substitutions in one study. nih.gov | CCC in hisG46 allele. nih.gov |
| Base Substitution | G→A Transition | Minor substitution; 14% of substitutions in one study. nih.gov | CCC in hisG46 allele. nih.gov |
| Frameshift | -1 Deletion | Preponderance at guanine sites in some contexts. nih.gov | N/A |
| Frameshift | -2 Deletion | Hotspot mutation. nih.govnih.gov | CGCGCGCG or GGCGCC. nih.govnih.gov |
Correlation between Adduct Conformation and Mutagenic Signature
The mutagenic outcome of a dG-C8-AF adduct is strongly influenced by its conformation within the DNA helix. The fluorene (B118485) ring can adopt two major orientations relative to the guanine base: syn and anti.
In the syn conformation, the guanine base is rotated around the glycosidic bond, placing the bulky fluorene moiety in the major groove and causing significant distortion of the DNA helix. This conformation is believed to stabilize slipped replication intermediates, which can lead to frameshift mutations, particularly -2 deletions. nih.gov The acetylated adduct, dG-C8-AAF, has a greater tendency to adopt the syn orientation than the unacetylated dG-C8-AF, which may explain its higher propensity to cause -2 deletions in certain sequences. nih.gov
Conversely, other conformations may favor base substitutions. The specific conformation adopted by the adduct can be influenced by the local DNA sequence, leading to a sequence-dependent mutagenic outcome. Research suggests that the introduction of the syn configuration, potentially leading to a shift toward a Z-DNA-like structure, may correlate with mutagenic potency. nih.gov
Mutational Hotspots Associated with this compound
Mutations induced by dG-C8-AF are not randomly distributed along the DNA; instead, they often cluster at specific sequences known as mutational hotspots. These hotspots are typically characterized by repeating sequences, particularly those with alternating purines and pyrimidines.
Two well-documented mutational hotspots are:
The 5'-CGCGCGCG-3' sequence: Found in the hisD3052 gene of Salmonella typhimurium, this sequence is highly prone to a -2 deletion when damaged by aminofluorene derivatives. nih.gov
The NarI sequence (5'-GGCGCC-3'): This sequence in the E. coli plasmid pBR322 is a hotspot for -2 (GC) deletions when the third guanine (G3) is modified by aminofluorene. nih.gov
The existence of these hotspots is attributed to the ability of these specific sequences to accommodate the DNA distortions caused by the adduct and to facilitate the formation of slipped intermediates during replication. nih.govnih.gov
Molecular Mechanisms of Mutagenesis in Model Systems
Much of the understanding of the mutagenic mechanisms of dG-C8-AF comes from studies using model systems, particularly bacterial mutagenesis assays.
The Ames test, which utilizes various strains of Salmonella typhimurium, has been instrumental in characterizing the mutagenicity of 2-aminofluorene (B1664046) and its derivatives. nih.govnih.gov These bacterial strains contain specific mutations in the histidine (his) operon that render them unable to synthesize histidine. Mutagenicity is measured by the ability of a chemical to cause reverse mutations, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.
Strain Specificity: Strains like TA98, which is sensitive to frameshift mutagens, show a potent response to aminofluorene derivatives. nih.gov The hisD3052 allele in this strain contains the 5'-CGCGCGCG-3' hotspot, making it highly susceptible to the characteristic -2 deletion. nih.gov Strains like TA100, which detect base-pair substitutions, are also used.
Metabolic Activation: These assays are typically performed in the presence of a liver enzyme extract (S9 mix), which metabolically activates compounds like 2-acetylaminofluorene into their reactive forms that bind to DNA. nih.gov
Advanced Strains: More sensitive strains, such as Salmonella typhimurium YG1024, have been developed. These strains overexpress enzymes like N-acetyltransferase, which enhances the activation of aromatic amines and increases the sensitivity of the assay for detecting their mutagenicity. nih.gov
| Salmonella Strain | Allele | Primary Mutation Detected | Key Finding with Aminofluorene |
| TA98 | hisD3052 | Frameshift Mutations | High mutagenic response; hotspot for -2 deletions in the CGCGCGCG sequence. nih.govnih.gov |
| TA100 (hisG46) | hisG46 | Base-Pair Substitutions | Detects G→T transversions, though 2-AAF shows less base-substitution than frameshift activity. nih.gov |
| YG1024 | N/A | Frameshift Mutations | Highly sensitive to aromatic amines due to overexpression of acetyltransferase. nih.gov |
Mutagenesis Studies in Mammalian Cell Lines
The mutagenic properties of the this compound (dG-C8-AF) adduct, a primary DNA lesion formed by the carcinogen 2-aminofluorene, have been extensively investigated in various mammalian cell lines. These studies typically employ shuttle vectors containing a single, site-specific dG-C8-AF adduct, which are then allowed to replicate in host mammalian cells. Analysis of the progeny plasmids reveals the frequency and types of mutations induced by the adduct.
Research conducted in human embryonic kidney (HEK) 293 cells has provided significant insights into the mutagenic profile of dG-C8-AF. When a shuttle vector carrying this adduct was replicated in these cells, a distinct pattern of mutations was observed. The vast majority of these were point mutations occurring at the site of the guanine base. Specifically, G·C→T·A transversions were the most predominant type of mutation. This suggests that during DNA replication, there is a preferential insertion of adenine opposite the dG-C8-AF adduct.
Further studies in other mammalian cell lines, such as simian kidney (COS-7) cells, have corroborated these findings. The primary mutagenic event associated with the dG-C8-AF adduct in these cells is also the G→T transversion. However, the frequency and spectrum of mutations can be influenced by the local DNA sequence context surrounding the adduct. For instance, the bases flanking the adducted guanine can modulate the mutagenic outcome.
In addition to the primary G→T transversions, other types of mutations have been detected, albeit at lower frequencies. These include G→A transitions and G→C transversions. The observation of these different mutations indicates that while the insertion of adenine is the most probable event, other incorrect nucleotides can also be incorporated opposite the lesion by the cellular DNA replication machinery.
The mutagenic specificity of the dG-C8-AF adduct is a critical factor in understanding the mechanisms of carcinogenesis initiated by 2-aminofluorene. The predominance of G→T transversions at the site of the adduct provides a molecular signature for the mutagenic activity of this compound in mammalian cells.
The following data tables summarize the findings from representative mutagenesis studies of C8-guanine adducts in mammalian cell lines.
Table 1: Mutational Spectrum of a C8-Guanine Adduct in Human Embryonic Kidney (HEK293T) Cells
| Adduct | Predominant Mutation | Other Mutations |
| N-(2′-deoxyguanosin-8-yl)-3-aminobenzanthrone | G→T | G→A, G→C |
Data derived from studies on a structurally similar C8-guanine adduct to illustrate the typical mutational pattern in human cells. The primary mutation type is G→T, followed by G→A and G→C. nih.govnih.gov
Table 2: Mutational Frequencies of 8-amino-dG in Different Sequence Contexts in COS-7 Cells
| Adduct Position | Targeted Mutation Frequency | Predominant Mutation | Other Targeted Mutations |
| 5′-TCCTCCTXG CCTCTC-3′ | 2.7% | G→T | G→A, G→C |
| 5′-TCCTCCTGX CCTCTC-3′ | 1.7% | G→T | None Observed |
This table illustrates the influence of sequence context on the mutagenicity of a related 8-amino-dG adduct in COS-7 cells. The frequency and types of mutations vary depending on the position of the adduct within the sequence. nih.gov
Dna Repair Pathways and N Guanosin 8 Yl 2 Aminofluorene Adducts
Nucleotide Excision Repair (NER) of N-(Guanosin-8-yl)-2-aminofluorene
Nucleotide Excision Repair is a versatile and highly conserved pathway that recognizes and removes a wide range of DNA lesions that distort the DNA double helix. nih.gov In humans, NER operates through two distinct sub-pathways: Global Genomic NER (GG-NER) and Transcription-Coupled NER (TC-NER).
Global Genomic NER (GG-NER) is responsible for surveying the entire genome for bulky, helix-distorting lesions. frontiersin.org The initiation of GG-NER involves the recognition of the DNA damage by the XPC-RAD23B protein complex. nih.govfrontiersin.org This complex binds to the site of the lesion, not by directly recognizing the adduct itself, but by sensing the thermodynamic destabilization and distortion of the DNA helix caused by the adduct. semanticscholar.org Following initial recognition, a series of other NER factors are recruited to the site to verify the damage and excise a short, single-stranded DNA fragment containing the lesion. nih.gov The resulting gap is then filled in by DNA polymerases using the undamaged strand as a template.
The efficiency of GG-NER for dG-C8-AF adducts can be influenced by the degree of helical distortion they induce. nih.gov While dG-C8-AF is a substrate for NER, it is generally repaired less efficiently than its acetylated counterpart, N-(Guanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF). nih.govnih.gov This difference in repair efficiency is attributed to the distinct conformational and structural impacts these adducts have on the DNA helix.
Transcription-Coupled NER (TC-NER) is a specialized sub-pathway that specifically repairs DNA damage on the template strand of actively transcribed genes. mdpi.com This process is initiated when a stalled RNA polymerase II (RNAP II) at the site of a lesion acts as a damage signal. mdpi.comnih.gov TC-NER is generally considered a faster repair process than GG-NER for certain lesions, ensuring the rapid resumption of transcription, which is crucial for cell survival. mdpi.com
For a lesion to be a substrate for TC-NER, it must effectively block the progression of RNAP II. mdpi.com Both dG-C8-AF and dG-C8-AAF are known to be strong blocks to transcription, making them substrates for TC-NER. nih.gov In the absence of a functional TC-NER pathway, cells exhibit a reduced capacity to recover gene expression from templates containing these adducts. However, for dG-C8-AAF, GG-NER can provide a significant backup repair activity. nih.gov This suggests that while TC-NER is important for the repair of dG-C8-AF in transcribed regions, GG-NER also plays a role.
The XPC-RAD23B complex is the key damage recognition factor in the GG-NER pathway. nih.govfrontiersin.org Its ability to initiate repair is correlated with its binding affinity to the damaged DNA. nih.gov However, the relationship is not always straightforward. Studies have shown that while XPC-RAD23B binding can be independent of the specific stereochemistry and conformation of some bulky adducts, the subsequent excision efficiencies can vary significantly. nih.gov
Repair Efficiency and Excision Kinetics of this compound Adducts
The efficiency and kinetics of dG-C8-AF adduct repair are significantly lower than those for dG-C8-AAF adducts. nih.govnih.gov Studies using human cell extracts have demonstrated that the dual incision rates, a key step in NER, are uniformly lower for dG-C8-AF adducts across different DNA sequence contexts. nih.gov
For instance, in the NarI mutational hotspot sequence, the NER efficiency for dG-C8-AF at the G2 position was found to be the least readily repaired, with an efficiency about 3.5 times lower than at the G1 and G3 positions. nih.gov Interestingly, the repair kinetics of the dG-C8-AF adduct at the G2 position exhibited two phases: a minor, rapidly repaired phase and a predominant, slowly repaired phase. nih.govresearchgate.net This heterogeneity in repair suggests the presence of different adduct conformations with varying susceptibilities to the NER machinery.
The following table summarizes the relative dual incision rates for dG-C8-AF and dG-C8-AAF adducts at different positions within the NarI sequence, highlighting the lower repair efficiency of the dG-C8-AF adducts.
| Adduct Position | Relative Dual Incision Rate (dG-C8-AAF) | Relative Dual Incision Rate (dG-C8-AF) |
| G1 | ~0.55 | ~0.15 |
| G2 | 1.00 | ~0.05 (slow phase) |
| G3 | ~0.55 | ~0.15 |
| Data is normalized to the rate of the dG-C8-AAF G2 adduct, which is set to 1.00. The dG-C8-AF G2 rate represents the predominant slow component. |
Influence of DNA Sequence and Adduct Conformation on Repair Susceptibility
The susceptibility of a dG-C8-AF adduct to NER is not solely determined by the adduct itself but is also heavily influenced by the local DNA sequence and the resulting conformational state of the adduct. nih.govnih.gov The dG-C8-AF adduct can adopt different conformations within the DNA helix, including a major groove conformation where the fluorene (B118485) ring is positioned externally, and a base-displaced intercalated conformation. nih.gov
The equilibrium between these conformers is dependent on the neighboring DNA sequence. nih.gov Molecular dynamics simulations have revealed that the base-displaced intercalated conformation leads to more significant structural distortions of the DNA, such as untwisting and minor groove opening. nih.gov These distortions are key features recognized by the NER machinery.
The sequence context affects the stacking interactions between the fluorene ring and the adjacent base pairs, which in turn influences the degree of helical distortion. nih.gov For the dG-C8-AF adduct, the lowest repair susceptibility is observed when the modification is at the G2 position of the NarI sequence. nih.govresearchgate.net This is attributed to a conformation that causes the least amount of untwisting and minor groove opening compared to the adducts at the G1 and G3 positions. nih.gov This correlation underscores the critical role of adduct-induced structural changes in dictating NER efficiency.
Comparative Repair Dynamics: this compound vs. N-(Guanosin-8-yl)-2-acetylaminofluorene Adducts
A consistent finding in NER studies is that dG-C8-AF adducts are repaired less efficiently than dG-C8-AAF adducts. nih.govnih.govnih.gov This difference is primarily attributed to the presence of the acetyl group in dG-C8-AAF.
The acetyl group in dG-C8-AAF introduces steric hindrance that weakens the stabilizing stacking interactions between the adduct and the DNA bases. nih.gov This leads to a greater destabilization of the DNA double helix, manifesting as more significant untwisting and a wider minor groove. nih.gov These pronounced structural distortions make the dG-C8-AAF adduct a better substrate for recognition and incision by the NER machinery. nih.govnih.gov
In contrast, the dG-C8-AF adduct, lacking the acetyl group, has stronger stacking interactions and induces less dramatic changes in the DNA helix geometry. nih.gov This results in a structure that is less readily recognized by the NER system, leading to its lower repair efficiency. nih.gov Thermal melting studies have confirmed that dG-C8-AAF adducts destabilize the DNA duplex to a greater extent than dG-C8-AF adducts. nih.gov
The table below provides a comparative overview of the key characteristics influencing the repair of dG-C8-AF and dG-C8-AAF adducts.
| Feature | This compound (dG-C8-AF) | N-(Guanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) |
| Adduct-Base Stacking | Stronger | Weaker (due to acetyl group) |
| DNA Helix Distortion | Less pronounced untwisting and minor groove opening | More pronounced untwisting and minor groove opening |
| DNA Duplex Destabilization | Lower | Higher |
| NER Efficiency | Lower | Higher |
Other DNA Repair Mechanisms Potentially Involved
Mismatch Repair (MMR) Pathway:
The Mismatch Repair (MMR) system is primarily known for correcting base-base mismatches and small insertion-deletion loops that arise during DNA replication and recombination. However, some studies indicate that MMR proteins can also recognize certain types of DNA damage, including adducts from 2-aminofluorene (B1664046). nih.gov The human mismatch recognition complex, particularly hMutSα, has been shown to bind to DNA containing aminofluorene adducts. nih.gov
This interaction does not necessarily lead to the successful removal of the bulky dG-C8-AF adduct by the MMR machinery. Instead, the recognition of the distorted helix by MMR proteins can initiate a futile cycle of repair attempts on the undamaged strand opposite the adduct. This persistent signaling of a mismatch can trigger downstream cellular responses, including the activation of cell cycle checkpoints and apoptosis (programmed cell death). nih.gov Therefore, in this context, the MMR system may function less as a direct repair pathway and more as a damage sensor that contributes to the elimination of heavily damaged cells.
Translesion Synthesis (TLS):
When a DNA polymerase encounters a bulky lesion like dG-C8-AF, replication can be blocked. To overcome this, cells employ a damage tolerance mechanism known as Translesion Synthesis (TLS). TLS utilizes specialized, low-fidelity DNA polymerases that can insert a nucleotide opposite the damaged base, allowing replication to proceed, albeit in a potentially error-prone manner. nih.gov
While direct studies on dG-C8-AF are part of ongoing research, the bypass of structurally similar C8-guanine adducts has been investigated. For instance, in the case of the dG-C8-PhIP adduct, TLS polymerases such as REV1 and DNA polymerase kappa (pol κ) are involved in the bypass mechanism. nih.gov REV1 often inserts a cytosine (dCTP) opposite the lesion, and other polymerases can then extend the DNA strand. nih.gov The fidelity of this insertion and extension process determines whether the bypass is error-free or results in a mutation. Given that dG-C8-AF is a significant replication-blocking lesion, it is highly probable that various TLS polymerases interact with it, contributing to the mutagenic signature of aminofluorene, which often includes G•C → T•A transversions. nih.gov
Role of Single Strand-Specific Nucleases:
The dG-C8-AF adduct can cause significant distortion of the DNA double helix, leading to localized regions with single-stranded character. These altered structures can be recognized and cleaved by nucleases that are not part of the canonical NER pathway. For example, studies on the related acetylated adduct, N-(deoxyguanosin-8-yl)-N-acetyl-2-aminofluorene (dG-C8-AAF), have shown that single strand-specific nucleases, such as S1 nuclease, can preferentially cleave the DNA at the site of the adduct. nih.gov This suggests that the structural perturbation itself, rather than the chemical nature of the adduct alone, can be a substrate for certain enzymes, potentially initiating a non-canonical repair or degradation process.
The following table summarizes research findings on the relative repair efficiencies of dG-C8-AF and its acetylated counterpart, dG-C8-AAF, by the NER pathway. The lower repair efficiency for dG-C8-AF in certain contexts underscores the importance of alternative pathways like MMR and TLS in processing these persistent lesions.
| Adduct | Sequence Context | Relative NER Efficiency | Key Finding |
| dG-C8-AF | NarI sequence (G1, G2, G3) | Lower than dG-C8-AAF in all contexts nih.govnih.gov | The absence of the acetyl group in dG-C8-AF leads to reduced helical distortion, making it a poorer substrate for NER. nih.govnih.gov |
| dG-C8-AF | NarI sequence (G2) | The major fraction is repaired ~3.5 times less efficiently than at G1 or G3 sites. nih.gov | The local DNA sequence significantly impacts the conformation of the adduct and its recognition by the NER machinery. nih.gov |
| dG-C8-AAF | NarI sequence (G1, G2, G3) | Higher than dG-C8-AF in all contexts nih.govnih.gov | The acetyl group causes greater steric hindrance and DNA destabilization, enhancing its recognition and repair by NER. nih.gov |
Biological Impact of N Guanosin 8 Yl 2 Aminofluorene in Preclinical Models
Genotoxicity Assessment in Cellular Systems
The formation of dG-C8-AF adducts in DNA is a critical initiating event in mutagenesis and carcinogenesis. Cellular systems provide a controlled environment to dissect the specific types of DNA damage induced by this adduct and its consequences on fundamental cellular processes like transcription.
DNA Damage Induction and Measurement (e.g., Micronucleus Assay, Comet Assay)
The genotoxicity of compounds that lead to the formation of dG-C8-AF is often assessed using a variety of assays that detect different forms of DNA damage. While specific studies focusing solely on the dG-C8-AF adduct's ability to induce micronuclei were not prevalent in the provided search results, the principles of these assays are relevant. The micronucleus assay is a well-established method for evaluating chromosomal damage, where the presence of small, extranuclear bodies (micronuclei) in the cytoplasm of exposed cells indicates chromosome breakage or loss.
The Comet Assay, or single-cell gel electrophoresis, is another powerful tool for quantifying DNA strand breaks. nih.govnih.gov In this assay, cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. nih.gov Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of this tail are proportional to the amount of DNA damage. nih.govmdpi.com The alkaline version of the comet assay is particularly adept at detecting single-strand breaks. nih.govmdpi.com Although direct applications on dG-C8-AF were not detailed, this method is widely used to assess the genotoxic potential of various chemicals in diverse cell types, including HepG2 cells, which are of hepatic origin and relevant to studies of liver carcinogens. nih.govmdpi.com
Impact on Transcription Efficiency
The presence of a dG-C8-AF adduct within a transcribed gene can have significant consequences for the process of transcription. Research has shown that this adduct can act as a roadblock for RNA polymerase II (Pol II), the enzyme responsible for transcribing protein-coding genes. However, the extent of this blockage is not absolute.
Studies using in vitro transcription assays have demonstrated that a dG-C8-AF adduct located on the transcribed strand of a DNA template acts as a weak pause site for RNA polymerase II. nih.gov This is in contrast to its acetylated counterpart, N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), which presents an absolute block to transcriptional elongation. nih.gov When either the dG-C8-AF or dG-C8-AAF adduct is positioned on the non-transcribed strand, it can enhance the polymerase's tendency to pause at nearby sequence-specific sites. nih.gov This differential effect on transcription elongation is a key factor in the subsequent cellular responses, including DNA repair and mutagenesis. The ability of RNA polymerase to bypass the dG-C8-AF adduct, albeit with some hesitation, has implications for the efficiency of transcription-coupled repair, a pathway that preferentially removes lesions from actively transcribed genes.
Studies in in vitro and in vivo Experimental Models
To understand the full biological impact of dG-C8-AF, researchers have utilized a range of experimental models, from simple prokaryotic organisms to complex mammalian systems. These models have been instrumental in elucidating the mutagenic properties of the adduct and its role in initiating carcinogenic events.
Bacterial and Yeast Models for Mutagenesis and Repair Studies
Bacterial systems, particularly Escherichia coli, have been invaluable for dissecting the mutagenic spectrum of the dG-C8-AF adduct. nih.gov When DNA containing this adduct is introduced into E. coli, it primarily induces base substitution mutations, with a strong preference for G-to-T transversions. nih.gov This mutagenic outcome is dependent on the functionality of the umuC gene products, which are part of the SOS response to DNA damage. nih.gov Interestingly, this contrasts sharply with the mutagenic signature of the dG-C8-AAF adduct, which predominantly causes frameshift mutations. nih.gov This difference highlights a strong correlation between the specific conformation of the DNA lesion and its resulting mutational specificity. nih.gov
Yeast models have also contributed to our understanding of how this adduct is processed. While the search results did not provide specific details on yeast repair studies of dG-C8-AF, these models are frequently used to study the roles of various DNA repair pathways, including nucleotide excision repair (NER) and translesion synthesis (TLS), in handling different types of DNA damage.
Mammalian Cell Culture Systems (e.g., Fibroblasts, Hepatocytes, Keratinocytes)
Mammalian cell cultures offer a more physiologically relevant system to study the effects of dG-C8-AF. Primary cultures of rat and human hepatocytes have been used to investigate the formation of this adduct following exposure to its parent compound, 2-acetylaminofluorene (B57845) (AAF). nih.gov In these studies, dG-C8-AF was identified as the major DNA adduct formed. nih.gov Notably, human hepatocytes consistently showed a 2- to 12-fold higher level of total carcinogen-DNA adducts compared to rat hepatocytes at the same concentrations of AAF. nih.gov
While direct studies on dG-C8-AF in fibroblasts and keratinocytes were not detailed in the provided search results, these cell types are commonly used in genotoxicity and carcinogenicity studies. Fibroblasts are often used to assess DNA repair capacity and mutagenic frequency, while keratinocytes are relevant for studying skin carcinogens. The principles learned from hepatocyte studies can often be extended to these other cell types to understand the general mechanisms of dG-C8-AF-induced damage and repair.
Rodent Models for Adduct Formation and Early Carcinogenic Events (e.g., Rat Liver, Mouse Liver)
Rodent models, particularly rats, have been extensively used to study the in vivo consequences of dG-C8-AF formation. Following the administration of 2-AAF, dG-C8-AF is consistently the major DNA adduct detected in the liver of both male and female rats. researchgate.net The levels and persistence of this adduct can vary depending on the sex of the animal and the duration of exposure. researchgate.net
In male rats, the levels of dG-C8-AF in the liver are initially high but decrease substantially over time, a phenomenon that correlates with the appearance of preneoplastic lesions known as GST-P-positive foci. researchgate.net In contrast, the levels of this adduct remain relatively constant in the livers of female rats and in the kidneys of both sexes. researchgate.net The formation of dG-C8-AF has also been observed in the peritoneal serosa of rats following intraperitoneal injection of related compounds. nih.gov These in vivo studies are critical for linking the molecular event of adduct formation to the early stages of tumor development in a whole-organism context.
Correlation between Adduct Formation and Initiation of Neoplastic Transformation in Animal Studies
The formation of covalent adducts between chemical carcinogens and DNA is widely considered a critical initiating event in chemical carcinogenesis. For the aromatic amine 2-aminofluorene (B1664046) (AF), and its acetylated precursor 2-acetylaminofluorene (AAF), the primary DNA adduct implicated in the initiation of cancer is N-(Guanosin-8-yl)-2-aminofluorene (dG-C8-AF). Extensive research in preclinical models has focused on establishing a quantitative relationship between the levels of this specific adduct in target tissues and the subsequent development of neoplastic lesions.
A significant body of evidence from animal studies points towards a direct correlation between the concentration of dG-C8-AF adducts in a given organ and its susceptibility to tumor initiation. Early investigations into the metabolic activation of AAF revealed that the formation of DNA adducts was a prerequisite for its carcinogenic activity. Subsequent studies sought to identify the specific adducts responsible and to quantify their relationship with tumor outcomes.
In studies with female BALB/c mice continuously fed AAF, a clear linear correlation was established between the concentration of dG-C8-AF adducts in the liver and the incidence of liver tumors. nih.gov In these experiments, dG-C8-AF was identified as the major DNA adduct in the liver. nih.gov The levels of this adduct were measured after 28 days of feeding various concentrations of AAF, at which point steady-state concentrations were achieved. The direct relationship observed underscores the role of this adduct as a key determinant in the initiation of hepatocarcinogenesis in this model. nih.gov
However, the relationship between adduct levels and tumor incidence is not always linear across all tissues, highlighting the influence of tissue-specific factors. For instance, in the same study on female BALB/c mice, the concentration of dG-C8-AF adducts in the bladder was approximately three times higher than in the liver. nih.gov Despite these higher adduct levels, a linear correlation with bladder tumor incidence was not observed, suggesting that other factors, such as cellular toxicity and proliferation, play a crucial role in tumorigenesis in this organ. nih.gov
Further evidence for the importance of dG-C8-AF in organ-specific carcinogenesis comes from studies in Syrian hamsters. Research on rapid and slow acetylator hamsters (congenic at the NAT2 locus) has shown that the levels of dG-C8-AF are significantly higher in tumor-target organs, such as the liver and urinary bladder, compared to non-target organs like the heart, colon, and prostate. nih.gov This differential accumulation of the pro-mutagenic lesion in susceptible tissues provides a molecular basis for the observed organ-specific carcinogenic effects of 2-aminofluorene.
The following table summarizes findings from a study in female BALB/c mice, illustrating the relationship between AAF in the diet, the resulting dG-C8-AF adduct levels in the liver, and the incidence of liver adenomas.
| Dietary AAF Concentration (mg/kg diet) | Hepatic dG-C8-AF Adducts (adducts/10^7 nucleotides) | Liver Adenoma Incidence (%) |
| 5 | ~1.0 | ~5 |
| 10 | ~2.0 | ~10 |
| 20 | ~4.0 | ~20 |
| 40 | ~8.0 | ~40 |
| 60 | ~12.0 | ~60 |
| 80 | ~16.0 | ~80 |
| 100 | ~20.0 | ~95 |
| 120 | ~24.0 | ~100 |
| 150 | ~30.0 | ~100 |
| Data derived from studies on female BALB/c mice fed AAF for an extended period. The adduct levels are approximations based on the reported linear correlation. nih.gov |
Studies in rats have also demonstrated the persistence of dG-C8-AF adducts in the liver, a primary target for AAF-induced carcinogenesis. The slow repair of these adducts can lead to their accumulation with repeated exposure, increasing the likelihood of mutations in critical genes and the initiation of neoplastic transformation.
The influence of genetic factors on adduct formation and subsequent cancer risk is also a key area of investigation. In Syrian hamsters, acetylator status, which is determined by the N-acetyltransferase (NAT) enzymes, plays a significant role in the metabolic activation of aromatic amines. In a study comparing rapid and slow acetylator hamsters, C8-AF levels in the urinary bladder were found to be four-fold higher in rapid acetylators compared to slow acetylators. nih.gov This suggests that the genetic polymorphism in NAT2 is a critical factor in 2-aminofluorene-DNA adduct formation in the bladder and likely contributes to individual differences in susceptibility to bladder cancer. nih.gov
The table below presents data on the peak levels of dG-C8-AF in various organs of rapid and slow acetylator Syrian hamsters following a single injection of 2-aminofluorene.
| Organ | Acetylator Status | Peak dG-C8-AF Levels (adducts/10^8 nucleotides) | Tumor Target Organ |
| Liver | Rapid | ~150 | Yes |
| Liver | Slow | ~140 | Yes |
| Urinary Bladder | Rapid | ~120 | Yes |
| Urinary Bladder | Slow | ~30 | Yes |
| Heart | Rapid | ~20 | No |
| Heart | Slow | ~18 | No |
| Colon | Rapid | ~15 | No |
| Colon | Slow | ~12 | No |
| Prostate | Rapid | ~10 | No |
| Prostate | Slow | ~8 | No |
| Data represents approximate peak adduct levels observed between 18 and 36 hours post-injection. nih.gov |
Methodological Advances in N Guanosin 8 Yl 2 Aminofluorene Research
The study of DNA adducts, such as N-(Guanosin-8-yl)-2-aminofluorene (dG-C8-AF), is fundamental to understanding the mechanisms of chemical carcinogenesis. Methodological advancements have been crucial in enabling researchers to investigate how this specific lesion is formed, how it alters DNA structure and function, and how it is recognized and processed by cellular machinery. These sophisticated techniques allow for the precise construction of DNA containing the adduct, its sensitive detection in biological systems, and detailed biophysical characterization of its interactions.
Future Directions and Open Questions in N Guanosin 8 Yl 2 Aminofluorene Research
Elucidation of Adduct Dynamics in Complex Genomic Contexts
The precise location of a dG-C8-AF adduct within the genome is a critical determinant of its biological outcome. While research has established that the adduct's conformation and repair are influenced by the local DNA sequence, a comprehensive understanding of these dynamics within the complex and dynamic environment of chromatin is still emerging.
Future research should focus on how the dG-C8-AF adduct behaves within different chromatin states—euchromatin (transcriptionally active) versus heterochromatin (transcriptionally silent). The accessibility of the adduct to DNA repair machinery is likely to be significantly different in these environments. Investigating the interplay between the dG-C8-AF adduct and chromatin-modifying enzymes will be crucial. For instance, does the presence of the adduct recruit specific histone-modifying enzymes or chromatin remodelers, thereby altering the local chromatin landscape and influencing repair or transcription?
Furthermore, the influence of higher-order DNA structures, such as G-quadruplexes, on the formation and repair of dG-C8-AF adducts is an area that warrants exploration. These non-canonical DNA structures are prevalent in regulatory regions of the genome, and their interaction with bulky adducts could have profound implications for gene expression and genomic stability.
Comprehensive Understanding of Repair Pathway Cross-Talk
The repair of the dG-C8-AF adduct is primarily handled by the nucleotide excision repair (NER) pathway. wikipedia.org However, evidence suggests a complex interplay, or "cross-talk," between NER and other DNA repair pathways, such as mismatch repair (MMR). nih.govelifesciences.org The extent and functional consequences of this cross-talk in the context of dG-C8-AF repair are not fully understood.
Studies have shown that MMR proteins can recognize and bind to certain DNA adducts, including those that are typically substrates for NER. nih.gov This raises several questions: Does the binding of MMR proteins to dG-C8-AF facilitate or hinder NER? Could MMR be involved in a secondary, back-up repair mechanism for this adduct? Investigating the potential for functional overlap and coordinated action between NER and MMR in processing dG-C8-AF is a critical future direction. nih.gov Understanding this cross-talk is essential, as it could reveal novel regulatory mechanisms in DNA repair and potentially explain individual variations in susceptibility to carcinogens.
Development of Novel Analytical Probes and Methodologies
Advancements in our understanding of dG-C8-AF are intrinsically linked to our ability to detect and quantify it with high sensitivity and specificity. While methods like 32P-postlabeling and mass spectrometry have been instrumental, there is a continuous need for novel analytical tools. nih.govnih.govoup.com
The development of highly specific antibodies and fluorescent probes for dG-C8-AF would enable more precise in situ visualization and quantification of the adduct within cells and tissues. nih.govnih.govumsystem.edumdpi.commdpi.com Such probes could be used in advanced microscopy techniques to track the formation and repair of individual adducts in real-time within living cells. This would provide unprecedented insights into the spatio-temporal dynamics of dG-C8-AF.
Furthermore, refining non-invasive methods for detecting dG-C8-AF or its metabolites in biological fluids could lead to the development of biomarkers for exposure to 2-aminofluorene (B1664046) and related carcinogens. This would have significant applications in molecular epidemiology and risk assessment.
| Analytical Technique | Application in dG-C8-AF Research | Potential Future Development |
| 32P-Postlabeling | Detection and quantification of adducts in DNA samples. nih.gov | Increased throughput and simplified protocols. |
| Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific quantification of adducts. nih.govoup.com | Miniaturization for high-throughput screening and analysis of smaller samples. |
| Immunoassays (ELISA) | Quantification of adducts using specific antibodies. | Development of monoclonal antibodies with higher affinity and specificity. |
| Fluorescence Probes | In situ visualization and real-time tracking of adducts. nih.govumsystem.edumdpi.com | Probes with enhanced photostability and quantum yield for long-term imaging. |
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental research has been invaluable in studying DNA adducts. mdpi.com For dG-C8-AF, molecular dynamics simulations and quantum mechanical calculations have provided detailed insights into the conformational preferences of the adduct and its impact on DNA structure. nih.govacs.orgnih.govnih.govresearchgate.net
Future efforts should focus on creating more sophisticated multi-scale models that can bridge the gap from the atomic level to the cellular level. These models could simulate the behavior of the dG-C8-AF adduct within a realistic chromatin environment, incorporating factors like DNA sequence, histone modifications, and the presence of other DNA-binding proteins.
Integrating these computational predictions with experimental data from techniques like cryo-electron microscopy and single-molecule FRET will be crucial for validating and refining the models. This iterative process of computational prediction and experimental validation will accelerate our understanding of how the dG-C8-AF adduct is recognized and processed by the cellular machinery. mdpi.com
Long-Term Biological Impact Beyond Immediate Mutagenesis
While the mutagenic potential of dG-C8-AF is well-established, its long-term biological consequences beyond inducing immediate point mutations are less clear. The persistence of these adducts, even at low levels, could have chronic effects on cellular function.
An important area of investigation is the potential for dG-C8-AF to induce epigenetic alterations. nih.gov The presence of a bulky adduct could interfere with the fidelity of DNA methylation patterns during replication, leading to heritable changes in gene expression. Research into whether dG-C8-AF can lead to aberrant DNA methylation or histone modifications is a critical frontier. nih.gov
Q & A
Q. Experimental Models :
- Microsomal Systems : Rat liver microsomes + NADPH generate reactive metabolites. DNA adducts are quantified via 32P-postlabeling or LC-MS/MS .
- Cell-Free Assays : Electrochemical arrays with CYP1A2/NAT2-expressing films detect real-time adduct formation using MRM transitions (e.g., m/z 447→330 for dG-C8-AF) .
Advanced: How do Y-family polymerases bypass dG-C8-AF adducts, and what determines error-prone vs. error-free outcomes?
Answer:
Y-family polymerases (e.g., Pol η, Dpo4) employ distinct strategies:
- Error-Prone Bypass : The open active site accommodates the syn adduct, favoring misincorporation of dATP (G→T transversions). Pre-steady-state kinetics show 100-fold reduced fidelity for dG-C8-AF .
- Error-Free Bypass : Requires rotation of the adduct to the anti conformation, observed in crystallographic studies of Dpo4-DNA complexes. This is rare (<5% of bypass events) .
Structural Tools : Time-resolved crystallography and single-molecule FRET capture transient conformational states during bypass .
Advanced: Why do dG-C8-AF and dG-C8-AAF exhibit contradictory mutagenic profiles in in vivo vs. in vitro assays?
Answer:
Discrepancies arise from:
- Cellular Context : In vivo, dG-C8-AAF is deacetylated to dG-C8-AF by esterases, confounding lesion-specific effects. Isotope tracing (e.g., 14C-labeled AAF) tracks this conversion .
- Repair Modulation : dG-C8-AAF’s resistance to NER prolongs exposure, increasing replication stress. Comet assays with repair-deficient cells (e.g., XPA−/−) isolate adduct-specific toxicity .
Data Resolution : Knockdown of NAT2 or CYP1A2 in cellular models (e.g., CHO cells) clarifies metabolic contributions .
Basic: What in vivo models are used to study dG-C8-AF’s carcinogenicity, and how are adduct levels quantified?
Answer:
- Rodent Models : Rats exposed to AF develop hepatic/colonic tumors. DNA adducts in target tissues are measured via immunoslot blot (anti-AF antibodies) or isotope-dilution LC-MS .
- Transgenic Assays : gpt delta mice or Big Blue® rats quantify mutation spectra (e.g., G→T in lacZ) .
Limitations : Interspecies metabolic differences (e.g., NAT2 polymorphisms) necessitate humanized mouse models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
